![molecular formula C9H10N2O4S B2773056 甲基-3-[(5-硝基吡啶-2-基)硫]丙酸酯 CAS No. 176658-24-5](/img/structure/B2773056.png)

甲基-3-[(5-硝基吡啶-2-基)硫]丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

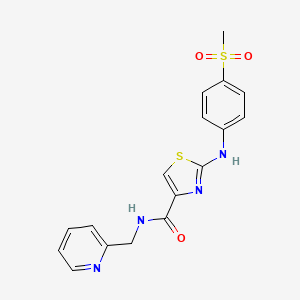

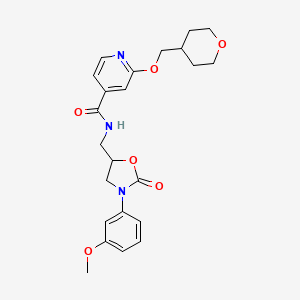

“Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate” is a chemical compound with the molecular formula C9H10N2O4S and a molecular weight of 242.25 . It is also known by its CAS number 176658-24-5 .

Molecular Structure Analysis

The molecular structure of “Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate” is represented by the SMILES string: COC(=O)CCSC1=NC=C(C=C1)N+[O-] . This string represents the structure of the molecule in a linear format, where each character or set of characters represents a specific atom or bond.Physical And Chemical Properties Analysis

“Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate” has a molecular weight of 242.25 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.科学研究应用

Protein Kinase Inhibition

Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate has been investigated as a potential inhibitor of protein kinases. Specifically, it targets kinases harboring a rare cysteine in the hinge region, including MPS1 (monopolar spindle 1) kinase. MPS1 is implicated in various malignancies, such as triple-negative breast cancer. Researchers have designed this compound as a potential irreversible inhibitor, building upon the structure of a reversible MPS1 inhibitor .

Heterocycle Reactions

The synthesis of Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate involves a three-step procedure. Notably, it includes a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution. The compound’s structure has been confirmed by nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction .

Glucokinase Activation

Compound 1 derived from Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate can effectively improve glucokinase activation. Glucokinase plays a crucial role in glucose homeostasis and is a potential target for diabetes treatment .

Analgesic Properties

Another derivative, compound 3, exhibits potential analgesic properties. Researchers have explored its efficacy in pain management .

Crystal Packing and Intermolecular Bonding

The crystal packing of Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate is stabilized by hydrogen-type intermolecular bonding. Understanding these interactions contributes to our knowledge of solid-state properties .

Custom Synthesis and Sourcing

Beyond its biological applications, Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate is available for custom synthesis and bulk manufacturing. Researchers and industries can source this compound for their specific needs .

属性

IUPAC Name |

methyl 3-(5-nitropyridin-2-yl)sulfanylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c1-15-9(12)4-5-16-8-3-2-7(6-10-8)11(13)14/h2-3,6H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNUQALOFBVOJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCSC1=NC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2772974.png)

![4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride](/img/structure/B2772975.png)

![2,5-dimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2772979.png)

![Methyl (E)-4-[4-[(3aR,6aS)-5-acetyl-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-3-yl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2772980.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2772981.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2772995.png)